molecular formula C20H17NO5S B4550990 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate

2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate

Cat. No.: B4550990
M. Wt: 383.4 g/mol
InChI Key: GXVHRYXEWVBZIF-UHFFFAOYSA-N
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Description

2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is an organic compound that features a naphthalene ring, a phenylsulfonyl group, and an ester linkage

Scientific Research Applications

2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate typically involves the following steps:

    Formation of the Naphthyl Ketone: The starting material, 2-naphthol, undergoes a Friedel-Crafts acylation to form 2-(2-naphthyl)-2-oxoethyl chloride.

    Sulfonamide Formation: The phenylsulfonyl chloride reacts with an amine to form the phenylsulfonyl amine.

    Esterification: The final step involves the esterification of the naphthyl ketone with the phenylsulfonyl amine in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl and phenylsulfonyl groups can engage in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Naphthyl acetate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.

    Phenylsulfonyl acetates: Lack the naphthyl ring, which reduces their potential for π-π interactions.

Uniqueness: 2-(2-Naphthyl)-2-oxoethyl 2-[(phenylsulfonyl)amino]acetate is unique due to the combination of the naphthyl ring and the phenylsulfonyl group, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.

Properties

IUPAC Name

(2-naphthalen-2-yl-2-oxoethyl) 2-(benzenesulfonamido)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c22-19(17-11-10-15-6-4-5-7-16(15)12-17)14-26-20(23)13-21-27(24,25)18-8-2-1-3-9-18/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHRYXEWVBZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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